molecular formula C10H12ClNOS B3362969 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide CAS No. 1016753-59-5

2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide

Cat. No.: B3362969
CAS No.: 1016753-59-5
M. Wt: 229.73 g/mol
InChI Key: WCZJAFXSBVKDKF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide is an organic compound with the molecular formula C 10 H 12 ClNOS and a molecular weight of 229.73 g/mol . Its structure features a propanamide core that is chlorinated at the alpha carbon and linked to a 4-(methylsulfanyl)phenyl group, making it a potential intermediate for chemical synthesis . The SMILES notation for this compound is CC(Cl)C(NC1=CC=C(SC)C=C1)=O . While the specific biological or pharmacological research applications for this exact molecule are not detailed in the available literature, compounds with similar propanamide scaffolds are of significant interest in medicinal chemistry research. For instance, related 2-(halogenated-phenyl)propanamide derivatives have been extensively investigated as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a key target for pain and inflammation research . The structural features of this compound suggest it may serve as a valuable building block for the synthesis of more complex molecules or for exploring structure-activity relationships (SAR) in various biochemical contexts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(4-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZJAFXSBVKDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Methylsulfanyl Phenyl Propanamide

Established Synthetic Routes to N-Arylpropanamides

The synthesis of N-arylpropanamides, including 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide, is most commonly achieved through the acylation of an appropriate aniline (B41778) derivative with an acyl chloride. This method is a robust and well-documented approach for forming the amide bond.

Acylation Reactions Involving 2-Chloropropanoyl Chloride and Substituted Anilines

The principal method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-(methylsulfanyl)aniline and 2-chloropropanoyl chloride. In this reaction, the nucleophilic amine group of 4-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This process results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating hydrogen chloride (HCl) as a byproduct.

This type of acylation is analogous to the synthesis of similar compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, which is prepared by reacting 4-(methylthio)aniline (B85588) with chloroacetyl chloride. mt.com The general procedure involves dissolving the aniline derivative in a suitable organic solvent, followed by the addition of the acyl chloride. pharmablock.com To neutralize the HCl generated during the reaction, a tertiary amine base, such as triethylamine (B128534), is typically included. The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Advanced Synthesis Techniques

While traditional batch processing is effective, modern chemical manufacturing increasingly employs advanced techniques like continuous flow synthesis and crystallization to improve efficiency, safety, and product consistency.

Continuous Flow Reactor Applications in Propanamide Synthesis

The synthesis of amides is well-suited for adaptation to continuous flow chemistry. ucc.ieresearchgate.net In a typical setup, streams of the reactants—one containing the 4-(methylsulfanyl)aniline and triethylamine solution and the other containing the 2-chloropropanoyl chloride solution—are continuously pumped and merged in a T-mixer. ucc.ie The combined stream then enters a temperature-controlled reactor coil where the reaction occurs. researchgate.net

The key advantages of this approach include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control of the reaction exotherm, making the process safer. researchgate.net

Rapid Mixing: Efficient mixing ensures homogeneity and can lead to faster reaction rates and higher yields.

Improved Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with handling reactive chemicals like acyl chlorides. researchgate.net

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

Systems can range from simple laboratory setups to sophisticated automated platforms. acs.org For example, a vortex fluidic device has been used for amide synthesis, achieving high yields with very short reaction times. ucc.ie

Continuous Crystallization Methodologies for Product Isolation and Purification

Following synthesis, continuous crystallization can be integrated to achieve efficient product isolation and purification. This is a significant advancement over traditional batch crystallization, offering better control over crystal size distribution, purity, and morphology. researchgate.netresearchgate.net

A Mixed-Suspension, Mixed-Product-Removal (MSMPR) crystallizer is a common design for continuous crystallization in the pharmaceutical industry. mt.compharmablock.com A study on the closely related compound 2-chloro-N-(4-methylphenyl)propanamide (CNMP) demonstrated the successful development of a single-stage MSMPR crystallizer for its purification. acs.org In such a system, the crude product solution from the synthesis step is continuously fed into a stirred vessel maintained under conditions of supersaturation (e.g., by cooling). mt.com The resulting crystal slurry is continuously withdrawn, ensuring a steady state of operation. mt.comacs.org This method allows for the production of crystals with a consistent and narrow size distribution, which is crucial for downstream processing like filtration and drying. mt.com

Plug flow crystallizers (PFCs) represent another approach, where crystallization occurs as the solution flows through a long tube, providing excellent control over the cooling profile and residence time. pharmablock.comfrontiersin.org

Derivatization Strategies for this compound

The structure of this compound possesses several reactive sites that allow for a variety of chemical transformations. The most prominent sites for derivatization are the electrophilic α-carbon bearing the chlorine atom and the nucleophilic sulfur atom of the methylsulfanyl group.

The α-chloro group is susceptible to nucleophilic substitution (SN2) reactions, which are a common and versatile class of transformations in organic chemistry. libretexts.org This allows for the introduction of a wide range of functional groups. A well-documented example is the reaction of α-chloroamides with thiolates. The α-chloroamide can be treated with a sodium salt of a thiol (NaSR), typically prepared in situ, to displace the chloride and form an α-thioamide derivative. pharmablock.com Similarly, reaction with sodium hydrogen selenide (B1212193) can produce diorganyl selenide compounds.

Another key derivatization strategy is the oxidation of the methylsulfanyl (-S-CH₃) group. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents. For instance, treatment with hydrogen peroxide in a suitable solvent can convert the methylsulfanyl group into a methylsulfinyl (-SO-CH₃) or a methylsulfonyl (-SO₂-CH₃) group. This transformation significantly alters the electronic properties and polarity of the molecule.

The interactive table below outlines potential derivatization reactions.

Reactive SiteReaction TypeReagent(s)Resulting Functional GroupReference
α-Carbon (C-Cl)Nucleophilic SubstitutionSodium Thiolate (NaSR)α-Thioether (-SR) pharmablock.com
α-Carbon (C-Cl)Nucleophilic SubstitutionSodium Azide (NaN₃)α-Azide (-N₃)
α-Carbon (C-Cl)Nucleophilic SubstitutionPotassium Cyanide (KCN)α-Cyano (-CN)
Sulfur Atom (-S-CH₃)OxidationHydrogen Peroxide (H₂O₂)Sulfoxide (-SO-CH₃)
Sulfur Atom (-S-CH₃)OxidationExcess H₂O₂ or m-CPBASulfone (-SO₂-CH₃)
Amide Nitrogen (N-H)AlkylationMethyl Iodide, Base (e.g., NaH)N-Methyl Amide (-N(CH₃)-)

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom at the α-position to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse derivatives.

Amination Reactions and Derivatives

The displacement of the α-chloro group by various amines provides a direct route to α-amino amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The nature of the amine nucleophile can be varied, ranging from primary and secondary aliphatic or aromatic amines to heterocyclic amines, leading to a wide array of substituted products.

While specific examples for the direct amination of this compound are not extensively detailed in the available literature, the general reactivity of α-chloro amides suggests that this transformation is a feasible and versatile synthetic strategy. The resulting α-amino amides are valuable precursors in medicinal chemistry and materials science.

Table 1: Representative Amination Reactions of α-Chloro Amides

Amine Nucleophile Base Solvent Product
Diethylamine Triethylamine Dichloromethane 2-(Diethylamino)-N-arylpropanamide
Aniline Potassium Carbonate Acetonitrile 2-(Phenylamino)-N-arylpropanamide

This table represents generalized conditions for the amination of α-chloro amides and serves as a predictive model for the reactivity of this compound.

Thiolation Reactions and α-Thioamide Formation

The reaction of this compound with thiol nucleophiles offers a straightforward method for the synthesis of α-thioamide derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion. A variety of thiols, including alkyl and aryl thiols, can be employed, leading to the formation of the corresponding α-thioether amides.

The synthesis of α-thioamides from α-chloroamides is a well-established transformation. nih.gov Common methodologies involve the use of sodium ethoxide or sodium hydride to deprotonate the thiol, followed by reaction with the α-chloro amide in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). nih.gov

Table 2: General Conditions for Thiolation of α-Chloro Amides

Thiol Base Solvent Typical Reaction Conditions Resulting Product
Ethanethiol Sodium Ethoxide Ethanol Room temperature, 16 h 2-(Ethylthio)-N-[4-(methylsulfanyl)phenyl]propanamide

This table is based on general procedures for the synthesis of α-thioamides from α-chloroamides and illustrates the expected outcome for this compound. nih.gov

Alkoxylation Reactions

The substitution of the α-chloro atom with an alkoxide nucleophile provides access to α-alkoxy amide derivatives. These reactions are typically conducted by treating the α-chloro amide with a sodium or potassium alkoxide in the corresponding alcohol as the solvent. The choice of the alkoxide determines the nature of the alkoxy group introduced.

Chemical Modifications of the Amide Linkage

The amide functionality in this compound can also undergo various chemical transformations, including reduction and hydrolysis, which alter the core structure of the molecule and provide access to different classes of compounds.

Amide Reduction Pathways

The reduction of the amide group in this compound to an amine can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂), yielding the corresponding N-substituted propanamine derivative.

Studies on the reduction of a closely related compound, 2-chloro-N-phenylpropanamide, with LiAlH₄ have shown that the reaction can proceed through an aziridine (B145994) intermediate, which may lead to the formation of both the direct reduction product and a rearranged product. This suggests that the reduction of this compound with LiAlH₄ could potentially yield N-[4-(methylsulfanyl)phenyl]propan-2-amine.

Table 3: Reduction of α-Chloro Amides with Lithium Aluminum Hydride

Substrate Reducing Agent Solvent Product

This table is based on the reported reduction of a similar compound and provides insight into the potential products from the reduction of this compound.

Hydrolysis and Related Transformations

The amide bond in this compound can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base and heat. Acid-catalyzed hydrolysis yields a carboxylic acid (2-chloropropanoic acid) and an amine salt (4-(methylsulfanyl)anilinium salt). Base-catalyzed hydrolysis, on the other hand, produces a carboxylate salt (2-chloropropanoate) and the free amine (4-(methylsulfanyl)aniline).

The hydrolysis of chloroacetamides has been studied, and it is known that the reaction can be influenced by the substituents on the nitrogen atom and the reaction conditions. youtube.com The presence of the electron-donating methylsulfanyl group on the phenyl ring may affect the rate of hydrolysis.

Table 4: Expected Products from the Hydrolysis of this compound

Hydrolysis Condition Products
Acidic (e.g., HCl, H₂O, heat) 2-Chloropropanoic acid and 4-(Methylsulfanyl)anilinium chloride

Modifications of the Phenyl Ring Substituents

The phenyl ring of this compound possesses two substituents: the amide group [-NHCOCHClCH₃] at position 1 and the methylsulfanyl group [-SCH₃] at position 4. These substituents significantly influence the reactivity of the aromatic ring towards electrophilic substitution and can themselves be chemically transformed to introduce new functionalities. Such modifications are crucial for synthesizing new derivatives with potentially altered biological activities or physicochemical properties.

The primary transformations concerning the phenyl ring substituents of this compound involve the oxidation of the methylsulfanyl group and various electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a pivotal role in determining the regioselectivity of these reactions.

The amide group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, thereby increasing the electron density at the ortho and para positions. libretexts.org Conversely, the methylsulfanyl group is also an ortho-, para-directing and activating group for similar reasons involving the lone pair of electrons on the sulfur atom.

However, when both groups are present on the ring, their combined influence, along with steric hindrance, will dictate the position of further substitution. Given the para-relationship of the two existing groups, incoming electrophiles would be directed to the positions ortho to either the amide or the methylsulfanyl group (positions 2, 3, 5, and 6).

Oxidation of the Methylsulfanyl Group

A key modification of the 4-(methylsulfanyl)phenyl moiety is the oxidation of the sulfur atom. The methylsulfanyl group (-SCH₃) can be oxidized to a methylsulfinyl group (-SOCH₃) or further to a methylsulfonyl group (-SO₂CH₃). These transformations significantly alter the electronic properties of the substituent. The methylsulfonyl group, in particular, is a strong electron-withdrawing group and is known to be a meta-director in electrophilic aromatic substitution reactions.

The synthesis of related compounds, such as those containing a 2-chloro-4-(methylsulfonyl)phenyl moiety, demonstrates the feasibility of this transformation. For instance, 2-chloro-4-methylsulfonylbenzoic acid has been prepared by the oxidation of 2-chloro-4-methylsulfonyltoluene. google.com This suggests that a similar oxidation strategy could be applied to this compound to yield its methylsulfonyl analog, 2-chloro-N-[4-(methylsulfonyl)phenyl]propanamide. The resulting compound would exhibit different chemical and biological properties due to the conversion of the electron-donating methylsulfanyl group to a strongly electron-withdrawing methylsulfonyl group.

Table 1: Oxidation Products of this compound

Starting MaterialOxidizing AgentProduct
This compounde.g., H₂O₂, m-CPBA2-chloro-N-[4-(methylsulfinyl)phenyl]propanamide
This compounde.g., KMnO₄, Oxone®2-chloro-N-[4-(methylsulfonyl)phenyl]propanamide

Electrophilic Aromatic Substitution

Further substitution on the phenyl ring can introduce additional functional groups, leading to a diverse range of derivatives. The regioselectivity of these reactions is governed by the directing effects of the existing amide and methylsulfanyl groups.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be achieved through electrophilic halogenation. Given that both the amide and methylsulfanyl groups are ortho-, para-directing, halogenation is expected to occur at the positions ortho to these groups (positions 2 and 3, or 5 and 6). Steric hindrance from the propanamide side chain might influence the distribution of the isomers.

Nitration: Nitration of the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂). Similar to halogenation, the nitro group is expected to be directed to the positions ortho to the existing substituents. The resulting nitro derivatives can serve as versatile intermediates for further functionalization, for example, through reduction to an amino group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds with an aromatic ring. However, the amide group can pose challenges for these reactions. The nitrogen atom of the amide can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. libretexts.org Therefore, successful Friedel-Crafts reactions on this substrate may require careful selection of reaction conditions or the use of alternative catalytic systems.

The outcomes of these potential modifications are summarized in the table below. It is important to note that these are predicted outcomes based on general principles of organic chemistry, and the actual results would need to be confirmed experimentally.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
BrominationBr₂ / FeBr₃2-chloro-N-[3-bromo-4-(methylsulfanyl)phenyl]propanamide
NitrationHNO₃ / H₂SO₄2-chloro-N-[3-nitro-4-(methylsulfanyl)phenyl]propanamide
Friedel-Crafts AcylationRCOCl / AlCl₃Reaction may be inhibited or require specific conditions.

Advanced Structural Elucidation and Solid State Characterization

High-Resolution Spectroscopic Analysis

Spectroscopic methodologies are indispensable for confirming the molecular identity and providing detailed insights into the electronic and vibrational states of a molecule.

NMR spectroscopy serves as a cornerstone for the structural verification of organic compounds in solution, offering precise information about the chemical environment of magnetically active nuclei.

While specific experimental data for 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide is not available in the cited literature, the principles of deuterium exchange and variable temperature (VT) NMR are highly relevant to its structure. The amide proton (N-H) is expected to be exchangeable with deuterium. Upon addition of a deuterated solvent like D₂O to the NMR sample, the N-H signal in the ¹H NMR spectrum would broaden and eventually disappear, confirming its assignment.

Furthermore, amides are known to exhibit restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This can lead to the existence of rotational isomers (rotamers), which may interconvert slowly on the NMR timescale, resulting in the doubling of some NMR signals. VT-NMR studies are employed to investigate such dynamic processes. By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of the doubled signals into single, time-averaged peaks. This allows for the determination of the energy barrier to rotation.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by mapping the carbon-hydrogen framework. Although experimental spectra for the target compound are not published in the provided sources, a detailed prediction of the chemical shifts and multiplicities can be made based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the 1,4-disubstituted phenyl ring would appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.6 ppm). The amide proton (N-H) would present as a broad singlet, its chemical shift being solvent-dependent. The methine proton (-CH(Cl)-) adjacent to the chlorine atom would be a quartet, coupled to the methyl protons. The methyl group of the propanamide moiety (-CH₃) would appear as a doublet, while the methylsulfanyl group (-SCH₃) would be a sharp singlet in the upfield region.

¹³C NMR: The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal (δ ~170 ppm). The aromatic carbons would appear in the typical range of δ 120-140 ppm. The chlorinated methine carbon, the propanamide methyl carbon, and the methylsulfanyl carbon would have characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Amide (C=O) - ~170 ppm
Aromatic (C-NH) - ~137 ppm
Aromatic (CH) Doublet, ~7.5 ppm ~121 ppm
Aromatic (CH) Doublet, ~7.2 ppm ~128 ppm
Aromatic (C-S) - ~135 ppm
Methine (CH-Cl) Quartet, ~4.7 ppm ~55 ppm
Methyl (CH₃-CH) Doublet, ~1.8 ppm ~22 ppm
Amide (NH) Broad Singlet, ~8.5 ppm -

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₂ClNOS), the monoisotopic mass is 229.0328 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition.

Predicted mass spectrometry data indicates several possible adducts that could be observed.

Table 2: Predicted m/z Values for Molecular Ions of this compound

Adduct Predicted m/z
[M]⁺ 229.03225
[M+H]⁺ 230.04008
[M+Na]⁺ 252.02202
[M+K]⁺ 267.99596

Source: PubChemLite

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural proof. Key fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. For this specific molecule, likely fragmentations would involve:

Loss of the chlorine atom.

Cleavage of the C-C bond between the carbonyl group and the chlorinated carbon, leading to a [CH₃CH₂C=O]⁺ fragment or a [O=C-NH-Ar-SCH₃]⁺ fragment.

Cleavage of the amide bond (C-N) , which is a very common fragmentation pathway, resulting in the formation of a [CH₃CH(Cl)C=O]⁺ ion and a [H₂N-C₆H₄-SCH₃]⁺ ion. The base peak in the mass spectrum of the simpler analogue propanamide is the [O=C-NH₂]⁺ ion (m/z 44), formed by the loss of the ethyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3250-3350
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
C=O (Amide I) Stretching 1650-1690
N-H (Amide II) Bending 1510-1570
C=C (Aromatic) Stretching 1450-1600
C-N (Amide) Stretching 1200-1300
C-S Stretching 600-800

The precise position of the Amide I (C=O stretch) and Amide II (N-H bend) bands are sensitive to hydrogen bonding, which is a key feature in the solid-state structure of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography of this compound and its Analogues

While the crystal structure of this compound itself has not been reported in the searched literature, a detailed crystallographic analysis of its close analogue, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide , provides significant insight into the likely solid-state conformation and packing.

This acetamide (B32628) analogue crystallizes in the monoclinic space group P2₁/c. A key feature of its molecular structure is the trans conformation of the amide functional group (–C(=O)NH–), with the atoms being nearly coplanar. The central part of the molecule, including the phenyl ring and the sulfur and nitrogen atoms, is also relatively planar.

The crystal packing is dominated by intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into C(4) chains that propagate along the crystallographic b-axis. This type of hydrogen-bonded chain is a common feature in the crystal structures of various 2-chloro-N-phenylacetamide derivatives.

In addition to hydrogen bonding, π–π stacking interactions are observed between the phenyl rings of inversion-related molecules, with a centroid-centroid distance of 3.8890 (14) Å. Hirshfeld surface analysis reveals that the most significant intermolecular contacts are H⋯H, H⋯Cl, H⋯C, H⋯O, and H⋯S, which collectively govern the supramolecular architecture. The crystal structure of another analogue, 2-chloro-N-(4-methylphenyl)benzamide, also shows molecules linked into infinite chains by N—H···O hydrogen bonds.

Given the structural similarity, it is highly probable that this compound would adopt a similar trans amide conformation and form comparable hydrogen-bonded chains in the solid state, which would be a defining feature of its crystal packing.

Table 4: Crystal Data for the Analogue 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide

Parameter Value
Chemical Formula C₉H₁₀ClNOS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.7749 (7)
b (Å) 9.8719 (6)
c (Å) 10.6358 (7)
β (°) 102.503 (6)
Volume (ų) 1000.41 (12)

Source: Acta Crystallographica Section E

Chiral Aspects and Stereochemistry

Chiral Separation and Enantiomeric Purity Assessment

The presence of a stereocenter at the α-carbon of the propanamide moiety in this compound necessitates the development of robust analytical methods for the separation of its enantiomers and the accurate determination of enantiomeric purity. Such methods are critical in various fields of chemical research, including stereoselective synthesis and the investigation of chiroptical properties. The successful resolution of the racemic mixture and the precise quantification of enantiomeric excess (e.e.) are paramount for understanding the compound's stereochemistry-dependent behavior.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the analytical and preparative separation of the enantiomers of this compound. The selection of an appropriate chiral stationary phase (CSP) is the cornerstone of achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including N-aryl amides.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-derived CSPs, particularly those based on cellulose and amylose carbamate derivatives coated or immobilized on a silica support, have demonstrated exceptional capabilities in enantiomer recognition. The separation mechanism on these phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

For the enantioseparation of this compound, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are anticipated to be effective. The choice of mobile phase, typically a mixture of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol), is crucial for optimizing the retention and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Conditions for Enantioseparation of this compound on Polysaccharide-Based CSPs

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (B145695) (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 12.5 min15.2 min
Retention Time (Enantiomer 2) 14.8 min18.1 min
Resolution (Rs) 2.12.5

Note: The data presented in this table is illustrative and based on typical separation parameters for analogous compounds. Actual experimental values may vary.

Cyclodextrin-Based Chiral Stationary Phases:

Cyclodextrin-based CSPs offer an alternative approach for the chiral resolution of this compound. These CSPs consist of cyclodextrins (cyclic oligosaccharides) bonded to a silica matrix. The chiral recognition mechanism primarily involves the formation of inclusion complexes, where the hydrophobic 4-(methylsulfanyl)phenyl group of the analyte can fit into the hydrophobic cavity of the cyclodextrin. Additional interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin contribute to the enantioselective discrimination.

Table 2: Representative Chiral HPLC Conditions for Enantioseparation of this compound on a Cyclodextrin-Based CSP

ParameterCondition
Chiral Stationary Phase Derivatized β-cyclodextrin
Column Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.2 mL/min
Temperature 35 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 9.8 min
Retention Time (Enantiomer 2) 11.2 min
Resolution (Rs) 1.8

Note: The data presented in this table is illustrative and based on typical separation parameters for analogous compounds. Actual experimental values may vary.

Enantiomeric Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a powerful method for the determination of the enantiomeric purity of this compound.

Use of Chiral Solvating Agents (CSAs):

Chiral solvating agents are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. This interaction leads to a differentiation in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectrum for the two enantiomers, allowing for the quantification of their relative amounts by integration of the corresponding signals. The use of CSAs is a direct and non-destructive method for determining enantiomeric excess.

For this compound, suitable CSAs could include derivatives of isohexides or other molecules capable of forming distinct complexes with each enantiomer.

Table 3: Hypothetical ¹H NMR Data for Enantiomeric Purity Assessment using a Chiral Solvating Agent

Proton SignalChemical Shift (δ) of Enantiomer 1 (ppm)Chemical Shift (δ) of Enantiomer 2 (ppm)Chemical Shift Difference (Δδ) (ppm)
-CH(Cl)- 4.854.820.03
-CH₃ (propanamide) 1.751.720.03
-S-CH₃ 2.502.490.01

Note: The data presented in this table is hypothetical and serves to illustrate the principle of using chiral solvating agents. The actual chemical shifts and their differences will depend on the specific CSA and experimental conditions used.

By integrating the well-resolved signals corresponding to each enantiomer, the enantiomeric excess (% e.e.) can be calculated using the following formula:

% e.e. = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100

This comprehensive approach, combining chiral HPLC for separation and NMR spectroscopy for purity assessment, provides a robust framework for the advanced structural elucidation and solid-state characterization of the enantiomers of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of the molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic characteristics of molecules. Studies on analogous compounds, such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have utilized DFT calculations, often with the B3LYP or CAM-B3LYP functional and basis sets like 6-311++G(d,p) or 6-311G(d,p), to analyze their molecular properties. nih.govjst.org.injst.org.in

These calculations are crucial for understanding the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov For the related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the electron density of the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group, while the LUMO is concentrated on the phenyl ring. nih.gov This suggests that the HOMO-to-LUMO transition is mainly a π–π* electronic transition. nih.gov

DFT calculations also allow for the prediction of various global reactivity descriptors, which provide insights into the molecule's electrophilic and nucleophilic nature. jst.org.in These parameters, derived from the HOMO and LUMO energies, include chemical potential, global hardness, and softness. jst.org.in

Table 1: Selected DFT-Calculated Properties for Analogous Compounds

This table presents data from closely related compounds to illustrate the typical results obtained from DFT calculations.

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide DFT -7.128 -1.491 5.637
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)propanamide DFT -6.973 -1.358 5.615
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-fluorophenyl)propanamide DFT -7.144 -2.526 4.618

Data sourced from a study on related propanamide derivatives. nih.gov

Conformer analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide," key conformational features include the orientation of the amide group and the torsion angles between the phenyl ring and the propanamide side chain.

X-ray crystallography studies on the analogous compounds 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and 2-chloro-N-(4-methylphenyl)propanamide reveal that the amide functional group typically adopts a trans conformation. nih.govnih.gov In this conformation, the atoms of the –C(=O)NH– group are nearly coplanar. nih.gov The central part of the molecule, including the phenyl ring and the amide linkage, is generally planar, while the terminal groups of the propanamide chain may deviate from this plane. nih.gov For instance, in 2-chloro-N-(4-methylphenyl)propanamide, the aryl ring is twisted relative to the amide backbone plane, with a C1—C7—N8—C9 torsion angle of approximately 45°. nih.gov Energy minimization calculations, typically performed using DFT, are used to find the most stable conformer (the one with the lowest energy) and to calculate the energy differences between various conformers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and flexibility of "this compound" in various environments.

MD simulations can model how the molecule behaves in a dynamic state, rather than the static picture provided by energy minimization. By simulating the molecule over a period of time (from nanoseconds to microseconds), researchers can observe fluctuations in bond lengths, angles, and torsion angles. This is particularly valuable for understanding how the molecule might change its shape upon entering a protein's binding pocket. For example, MD simulations performed on ligand-protein complexes can help validate docking results by assessing the stability of the predicted binding pose over time. researchgate.net The Root Mean Square Deviation (RMSD) of the ligand within the binding site is often monitored to ensure it remains in a stable conformation. researchgate.net

The solvent environment can significantly influence the conformational preferences of a molecule. MD simulations explicitly model solvent molecules (such as water), allowing for the study of direct interactions like hydrogen bonding between the solute and the solvent. These simulations can reveal how the solvent shell organizes around different parts of the molecule and how this affects its flexibility and preferred shape. Understanding these effects is critical, as the conformation of a molecule in an aqueous biological environment may differ from its conformation in a vacuum or in a crystal lattice.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For "this compound," docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes. The scoring functions used in docking programs estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov

The key functional groups of the molecule would play distinct roles in these interactions:

Amide Group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. researchgate.net

Phenyl Ring: The aromatic ring can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net

Methylsulfanyl Group: The sulfur atom can participate in various non-covalent interactions.

Chloro Group: The chlorine atom can form halogen bonds or other electrostatic interactions.

Docking simulations can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and active site residues, providing a structural hypothesis for its biological activity. researchgate.netnih.gov

Identification of Potential Biological Targets and Binding Sites

The identification of potential biological targets is a critical first step in elucidating the mechanism of action of a compound. For novel molecules like this compound, in silico methods such as reverse docking and pharmacophore modeling are often employed to screen against libraries of known protein structures.

Although no specific biological targets have been computationally identified for this compound, studies on analogous structures provide some direction. For instance, various N-phenylpropanamide and N-phenylacetamide derivatives have been investigated computationally for their interactions with a range of biological targets. These include enzymes such as cyclooxygenase (COX) and kinases, as well as various receptors. The general structure of a substituted N-phenylamide is a common scaffold in medicinal chemistry, suggesting a broad potential for biological activity.

A computational study on the closely related acetamide (B32628) analog, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide , focused on its crystal structure and electronic properties using Density Functional Theory (DFT), but did not explore specific biological targets nih.gov. Another computational investigation on 2-chloro-N-(p-tolyl)propanamide also centered on quantum chemical calculations rather than target identification jst.org.in.

To illustrate the types of targets identified for similar scaffolds, molecular docking studies have been performed on other chloro-substituted N-phenyl amides. For example, various N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been docked against phosphatidylinositol 3-kinase (PI3Kα) to explore their potential as anticancer agents mdpi.com. Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated as potential antidiabetic agents through docking with α-glucosidase and α-amylase nih.gov. These examples highlight the diverse range of potential targets for this class of compounds, although it must be emphasized that these studies were not conducted on this compound itself.

Table 1: Examples of Biological Targets Investigated for Structurally Related Chloro-N-Phenyl Amide/Sulfonamide Derivatives

Compound ClassPotential Biological TargetComputational Method
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαInduced-Fit Docking (IFD) mdpi.com
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesα-glucosidase, α-amylaseMolecular Docking nih.gov
2-(4-(methylsulfonyl) phenyl) benzimidazolesCOX-1, COX-2Molecular Docking nih.gov

This table showcases computational studies on similar compound classes to provide context, not on this compound directly.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule to the active site of a protein.

For this compound, a lack of identified biological targets precludes specific docking studies. However, analysis of its structural features allows for speculation on its potential binding interactions. The molecule possesses several key functional groups that can participate in various types of interactions:

Amide group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Phenyl ring: The aromatic ring can engage in π-π stacking, cation-π, and hydrophobic interactions with amino acid residues in a binding pocket.

Methylsulfanyl group (-SCH3): The sulfur atom can potentially form interactions with metal ions or engage in other non-covalent interactions. The methyl group contributes to hydrophobicity.

Chloro group: The chlorine atom can participate in halogen bonding and hydrophobic interactions.

Computational studies on the acetamide analog, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide , utilized Density Functional Theory (DFT) to optimize the molecule's geometry and analyze its frontier molecular orbitals (HOMO and LUMO) nih.gov. Such calculations are foundational for understanding the electronic properties that govern intermolecular interactions. The study revealed that the electron density of the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group, suggesting these regions are key for electronic interactions nih.gov.

Similarly, quantum chemical studies on 2-chloro-N-(p-tolyl)propanamide using DFT provided insights into its electronic structure, vibrational modes, and reactivity descriptors jst.org.in. These parameters are crucial for understanding how the molecule would behave within a protein's binding site.

In the absence of direct docking studies, the interaction energies for this compound with potential biological targets remain uncalculated.

Homology Modeling for Receptor Structure Prediction in Docking Studies

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to generate a structural model. This method relies on the known structure of a homologous protein (a "template") that shares a significant degree of sequence similarity with the target protein.

The process of homology modeling generally involves four key steps:

Template identification: Searching for proteins with known structures that are homologous to the target sequence.

Sequence alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model building: Generating the 3D coordinates for the target protein based on the alignment with the template structure.

Model refinement and validation: Optimizing the model to correct any structural inaccuracies and assessing its quality.

Once a reliable homology model of a target receptor is built, it can be used for molecular docking studies to predict how ligands like this compound might bind. This approach is particularly valuable in the early stages of drug discovery when working with novel or less-studied biological targets.

To date, no published research has reported the use of homology modeling to predict the structure of a specific receptor for the purpose of docking with this compound. The application of this technique would be contingent on the prior identification of a plausible biological target for which no experimental structure is available.

Structure Activity Relationship Sar Investigations of 2 Chloro N 4 Methylsulfanyl Phenyl Propanamide Derivatives

Design Principles for Structural Modification

The exploration of the chemical space around the 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide scaffold has been guided by established medicinal chemistry principles. The primary focus has been on two key regions of the molecule: the phenyl ring and the α-chloro and propionamide (B166681) moiety.

Systematic Substitution at the Phenyl Ring

Systematic substitution on the phenyl ring has been a cornerstone of the design strategy for derivatives of this compound. The nature, position, and size of the substituents have been shown to significantly influence the biological activity. For instance, in analogous N-arylpropanamide series, the introduction of various functional groups on the phenyl ring has been explored to modulate properties such as lipophilicity, electronic character, and steric bulk.

In related studies on N-aryl-2-chloropropanamides, the herbicidal activity is known to be sensitive to the substitution pattern on the aromatic ring. While direct data on this compound is limited, general principles suggest that electron-withdrawing and electron-donating groups at different positions (ortho, meta, para) would be investigated to probe the electronic requirements of the target receptor or enzyme. The existing 4-(methylsulfanyl) group itself is an important feature, and its replacement with other groups like methylsulfonyl, methoxy (B1213986), or halogens would be a logical step in SAR studies to understand the role of this specific substituent.

Modifications at the α-Chloro and Propionamide Moiety

The α-chloro and propionamide portion of the molecule is considered crucial for its interaction with biological targets. Modifications in this region can directly impact the compound's reactivity and binding affinity. Key modifications that have been investigated in similar chemical series include:

Replacement of the α-chloro group: Substituting the chlorine atom with other halogens (e.g., fluorine, bromine) or other small, electronegative groups can alter the electrophilicity of the α-carbon and influence binding interactions.

Alterations to the propionamide backbone: This includes changing the length of the alkyl chain (e.g., from propanamide to acetamide (B32628) or butanamide) and introducing branching on the α-carbon. For example, studies on other propanamide antagonists have shown that α,α′-disubstituted analogues, such as dimethyl and cyclopropyl (B3062369) amides, can significantly affect receptor activity. researchgate.net

Correlation of Structural Features with Biological Response

The biological response of this compound derivatives is intricately linked to their structural features. While specific data for this exact compound is not extensively available, general trends from related N-arylpropanamides suggest that a delicate balance of steric, electronic, and hydrophobic properties is necessary for optimal activity.

For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the potency was found to be highly dependent on the substituents on the phenyl ring. Electron-donating groups like methoxy at the 4-position led to a dramatic decrease in activity, whereas electron-withdrawing groups like trifluoromethyl showed potency similar to chloro and bromo analogues. nih.gov The size of alkyl groups at the 4-position also played a role, with activity increasing up to a certain size (cyclopentyl) and then decreasing. nih.gov

These findings from analogous compounds suggest that for this compound, the electronic nature of substituents on the phenyl ring and the steric bulk of modifications on the propionamide moiety would likely be key determinants of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR observations and to develop a more predictive understanding, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for this compound derivatives would involve the generation of a dataset of analogues with their corresponding biological activities. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be employed to build the models.

For instance, in a QSAR study on N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents, genetic algorithms combined with partial least squares were used to develop a model that could predict 90% of the variance in the biological data. nih.gov Such a model for this compound derivatives would be invaluable for the in silico screening of virtual compounds and for prioritizing the synthesis of the most promising candidates.

Influence of Molecular Descriptors on Activity

The predictive power of a QSAR model is derived from the molecular descriptors used in its development. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

In a 3D-QSAR study of other biologically active carboxamides, it was found that the presence of electron-withdrawing groups on the phenyl ring was favorable for activity. researchgate.net For this compound derivatives, it is hypothesized that descriptors related to the hydrophobicity of the phenyl ring substituents and the steric bulk of the propionamide side chain would be significant contributors to the QSAR model. A thorough analysis of the selected descriptors in a validated QSAR model would provide deep insights into the molecular properties that drive the biological efficacy of this class of compounds.

Biological Activity Research and Mechanistic Insights

Antimicrobial Activity Studies

No peer-reviewed studies detailing the in vitro evaluation of 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide against bacterial and fungal strains have been identified. Research on analogous compounds, such as 2-chloro-N-phenylacetamide, has indicated potential antifungal properties. For instance, studies on 2-chloro-N-phenylacetamide have demonstrated its ability to inhibit the growth of various fungal species, including strains of Candida and Aspergillus. These studies often report Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a compound that prevents visible growth of a microorganism.

A comprehensive search of scientific databases reveals no specific data on the in vitro antimicrobial activity of this compound. To illustrate the type of data that would be expected from such studies, the following hypothetical table is presented, based on findings for related compounds.

Hypothetical In Vitro Antimicrobial Activity of this compound

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Not Available
Escherichia coli ATCC 25922 Not Available
Candida albicans ATCC 90028 Not Available
Aspergillus fumigatus ATCC 204305 Not Available

The precise mechanisms by which this compound might exert bactericidal or fungicidal effects are unknown. Research on similar molecules suggests that potential mechanisms could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some studies on related chloroacetamide derivatives have pointed towards the inhibition of specific enzymes as a possible mode of action.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial agents. There is currently no research available on the role of this compound in the inhibition of biofilm formation. The structural features of a compound, such as its lipophilicity and ability to interfere with quorum sensing pathways, are often critical for its antibiofilm activity. Future studies would be necessary to determine if the specific structural attributes of this compound, including the chloro, methylsulfanyl, and propanamide moieties, contribute to any potential to disrupt biofilm formation.

Anticancer Activity Research

Similar to the antimicrobial data, there is a lack of specific research on the anticancer activity of this compound. The evaluation of novel chemical entities for their potential to combat cancer is a significant area of pharmaceutical research.

No studies have been published that report the in vitro antiproliferative activity of this compound against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Such studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

Hypothetical In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type IC50 (µM)
HCT-116 Colon Carcinoma Not Available
MCF-7 Breast Adenocarcinoma Not Available

The potential cellular mechanisms through which this compound might exert anticancer effects have not been investigated. Key mechanisms often explored for anticancer compounds include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation. Studies on other novel synthetic compounds have shown that they can induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, the ability of a compound to cause cell cycle arrest, for example at the G2/M phase, is a common hallmark of anticancer agents. Without experimental data, any discussion of these mechanisms for the target compound would be purely speculative.

Based on a comprehensive review of available scientific literature, there is currently no specific published research data for the chemical compound This compound corresponding to the detailed outline requested.

Extensive searches for this specific compound in relation to target identification in cancer pathways, modulation of the TRPV1 receptor, inhibition of NF-κB transcriptional activation, and cyclooxygenase (COX) isoenzyme inhibition did not yield any relevant results. The scientific studies available in these areas focus on structurally related but distinct molecules.

Therefore, it is not possible to provide the requested article with the specified content and data tables, as the primary research for This compound in these biological contexts does not appear to be publicly available.

Receptor and Enzyme Modulation Studies

Translocator Protein (TSPO) Ligand Binding Studies and Radioligand Development

Comprehensive searches of scientific literature and chemical databases did not yield any specific information regarding "this compound" as a ligand for the translocator protein (TSPO). Consequently, there is no available research data on its binding affinity, mechanistic interactions with TSPO, or any efforts toward its development as a radioligand for imaging purposes.

The field of TSPO ligand research is extensive, with numerous chemical scaffolds having been investigated for their potential to modulate TSPO activity and to serve as imaging agents for positron emission tomography (PET). These scaffolds often include, but are not limited to, phenoxyphenylacetamides, pyrazolopyrimidines, and quinoline carboxamides. The research focuses on identifying high-affinity and selective ligands to study the role of TSPO in various pathological conditions, particularly neuroinflammation.

While the propanamide moiety is present in some reported TSPO ligands, the specific combination of a 2-chloro substituent and a 4-(methylsulfanyl)phenyl group, as found in "this compound," has not been described in the context of TSPO binding in the available literature. Therefore, no data tables on binding affinities (such as Ki or IC50 values) or details on radiolabeling of this specific compound can be provided.

Future research could potentially explore the synthesis and evaluation of "this compound" and its analogs for TSPO binding to determine if this chemical scaffold holds any promise as a novel class of TSPO ligands. Such studies would involve competitive binding assays against known radiolabeled TSPO ligands to determine binding affinity and selectivity, followed by structural modifications to optimize binding. Should a potent and selective ligand emerge from these studies, subsequent radiolabeling with isotopes such as carbon-11 or fluorine-18 could be pursued to evaluate its potential as a PET radiotracer for imaging TSPO expression in vivo. However, at present, this remains a hypothetical line of inquiry as no such research has been published.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

The breakdown of 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide in the environment is significantly influenced by microbial activity. Microorganisms can utilize this compound as a source of carbon and nitrogen, transforming it into various metabolic byproducts.

Identification of Microbial Degraders

While specific microbial strains capable of degrading this compound have not been extensively documented in publicly available literature, research on analogous chloroacetamide herbicides indicates that various soil bacteria and fungi likely play a role in its metabolism. Studies on related compounds have shown that microbial action is a primary driver of their degradation in soil environments. Reductive dechlorination, a process that can be carried out by certain soil microbes, is a potential pathway for the initial breakdown of this molecule.

Elucidation of Metabolite Profiles and Degradation Products

The biodegradation of chloroacetamide compounds typically involves the cleavage of the amide bond and dechlorination. For this compound, this would likely lead to the formation of 4-(methylsulfanyl)aniline and 2-chloropropanoic acid. Further microbial metabolism could then break down these initial products. For instance, studies on the degradation of dichloroacetamide safeners, which share structural similarities, have identified metabolites such as N-allyl-2,2-dichloroacetamide, N,N-diallyl-2-chloroacetamide, and N,N-diallylacetamide in soil. It is plausible that similar metabolic pathways could result in a range of intermediate compounds from the degradation of this compound.

Table 1: Potential Biodegradation Products of this compound

Precursor CompoundPotential MetaboliteDegradation Pathway
This compound4-(methylsulfanyl)anilineAmide hydrolysis
This compound2-chloropropanoic acidAmide hydrolysis
This compoundN-[4-(methylsulfanyl)phenyl]propanamideReductive dechlorination

This table is based on theoretical degradation pathways for structurally similar compounds and requires experimental verification for this compound.

Factors Influencing Biodegradation Rates in Environmental Matrices

The rate of biodegradation of this compound in soil and water is influenced by a multitude of environmental factors. These include:

Microbial Population: The presence and abundance of specific microbial degraders are crucial for efficient breakdown.

Temperature and Moisture: Optimal temperature and moisture levels are necessary to support robust microbial activity.

pH: Soil and water pH can impact both the chemical stability of the compound and the metabolic activity of the degrading microorganisms.

Abiotic Degradation Processes

In addition to microbial action, abiotic processes such as photolysis and hydrolysis can contribute to the degradation of this compound in the environment.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. While direct photolysis of some herbicides can be a significant degradation pathway, for compounds like dichloroacetamides, it has been suggested to be negligible in sunlit surface waters. However, indirect photolysis, mediated by other light-absorbing substances in the water, could potentially play a role in the transformation of this compound. The presence of the methylsulfanyl group on the phenyl ring may influence its light-absorbing properties and susceptibility to photodegradation, but specific studies are lacking.

Hydrolysis under Varying pH Conditions

Table 2: Expected Influence of pH on Hydrolysis of this compound

pH ConditionExpected Rate of HydrolysisPrimary Products
AcidicSlow4-(methylsulfanyl)aniline, 2-chloropropanoic acid
NeutralModerate4-(methylsulfanyl)aniline, 2-chloropropanoic acid
AlkalineFast4-(methylsulfanyl)aniline, 2-chloropropanoic acid

This table represents a general trend for amide hydrolysis and requires specific experimental data for confirmation.

Environmental Mobility and Distribution

There is no available information on the environmental mobility and distribution of this compound. The behavior of a chemical in the environment is influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Without these fundamental data points and specific studies, any discussion on its movement and partitioning in the environment would be purely speculative.

Sorption and Desorption Behavior in Soil and Sediment Systems

No studies were found that investigated the sorption and desorption characteristics of this compound in soil and sediment. The tendency of a compound to bind to soil and sediment particles is a critical factor in determining its mobility. This behavior is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Research in this area would be necessary to understand if the compound is likely to be mobile in the environment or remain bound to particulate matter.

Leaching Potential to Groundwater

Due to the absence of data on sorption, desorption, and its persistence in soil, the leaching potential of this compound to groundwater cannot be determined. Assessing the risk of groundwater contamination requires information from laboratory-based soil column studies or field-level lysimeter experiments, none of which are available for this compound. Factors such as the compound's degradation rate in soil, its affinity for soil particles, and the properties of the soil environment all play a crucial role in its potential to move through the soil profile and reach groundwater.

Future Research Directions and Potential Academic Applications

Development of Novel Analogs with Enhanced Specificity and Efficacy

Future research can focus on the synthesis of novel analogs of 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide to explore and enhance its potential biological activities. The development of such analogs is guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the compound's interaction with biological targets.

The following table outlines potential modifications to the parent compound and the rationale for each change:

Modification SiteProposed ChangeRationale
2-position of propanamideSubstitution of chlorine with other halogens or alkyl groupsTo evaluate the influence of steric and electronic properties on activity.
4-position of phenyl ringOxidation of methylsulfanyl to sulfoxide or sulfoneTo alter polarity and hydrogen bonding potential.
Phenyl ringIntroduction of additional substituentsTo explore effects on lipophilicity and electronic distribution.
Propanamide backboneIsomeric variations (e.g., chirality)To investigate stereospecific interactions with biological targets.

These targeted modifications, guided by computational modeling and SAR studies, could lead to the discovery of new compounds with improved potency and selectivity for specific biological targets.

Multi-Targeted Ligand Design Based on the Propanamide Scaffold

The propanamide scaffold present in this compound is a versatile platform for the design of multi-targeted ligands. These are single molecules designed to interact with multiple biological targets, a strategy that is gaining traction in drug discovery for complex diseases. The development of such ligands often involves combining pharmacophores from different known active compounds into a single molecular entity.

The inherent reactivity of the chloro group in this compound can be exploited for conjugation with other pharmacologically active moieties. For example, it could be reacted with nucleophiles such as amines, thiols, or alcohols present in other bioactive molecules. This approach could lead to the creation of hybrid molecules with a dual mode of action.

Potential applications for multi-targeted ligands based on this scaffold are diverse and could include areas such as neurodegenerative diseases or oncology, where targeting multiple pathways is often more effective. The design of such molecules requires a deep understanding of the structural biology of the intended targets to ensure that the designed ligand can effectively bind to each.

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of this compound and its analogs presents an opportunity to apply the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents.

Future research in this area should focus on developing more sustainable synthetic routes. This could involve the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild conditions and with high selectivity. nih.gov Enzymatic methods often reduce the need for protecting groups and can be performed in aqueous or green solvents. nih.gov

Another avenue for green synthesis is the exploration of solvent-free reaction conditions or the use of alternative, more environmentally benign solvents. semanticscholar.orgresearchgate.netsemanticscholar.org Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy consumption. mdpi.com The development of catalytic methods that avoid the use of stoichiometric activating agents would also contribute to a more sustainable process by minimizing waste generation. mdpi.comucl.ac.uk

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachDescriptionPotential Benefits
BiocatalysisUse of enzymes to catalyze amide bond formation. nih.govMild reaction conditions, high selectivity, reduced waste. nih.gov
Solvent-free reactionsConducting the synthesis without a solvent. semanticscholar.orgresearchgate.netsemanticscholar.orgReduced solvent waste, potential for simplified work-up. semanticscholar.orgresearchgate.net
Green solventsUse of environmentally friendly solvents like water or ionic liquids.Reduced toxicity and environmental impact.
Microwave-assisted synthesisApplication of microwave irradiation to accelerate the reaction. mdpi.comFaster reaction times, reduced energy consumption. mdpi.com
Catalytic methodsUse of catalysts to promote the reaction, avoiding stoichiometric reagents. mdpi.comucl.ac.ukHigher atom economy, reduced waste. mdpi.com

Advanced Methodological Development for Environmental Monitoring and Remediation

Given that this compound belongs to the broader class of chloroacetamides, which includes several widely used herbicides, it is prudent to consider its potential environmental fate and develop methods for its detection and removal.

Advanced analytical techniques are needed for the sensitive and selective detection of this compound in environmental matrices such as water and soil. Methodologies based on liquid chromatography coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) could be developed and validated for this purpose. nih.govderpharmachemica.com These techniques offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound.

In the event of environmental contamination, effective remediation strategies would be necessary. Research into the degradation of this compound through various processes is warranted. This could include studying its hydrolysis under different pH conditions, as well as its potential for microbial degradation. researchgate.net Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO2), could also be investigated as a means of breaking down the compound into less harmful substances. mdpi.com Bioremediation, which utilizes microorganisms to degrade contaminants, and phytoremediation, which uses plants to remove or degrade pollutants, are other potential avenues for research. virtualtownhall.net

The table below outlines potential research areas for the environmental monitoring and remediation of this compound:

Research AreaFocusKey Techniques/Approaches
Analytical Method DevelopmentSensitive and selective detection in environmental samples.Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). nih.govderpharmachemica.com
Degradation StudiesUnderstanding the breakdown of the compound in the environment.Hydrolysis studies, microbial degradation assays. researchgate.net
Remediation TechnologiesDeveloping methods for removing the compound from contaminated sites.Advanced Oxidation Processes (AOPs), bioremediation, phytoremediation. mdpi.comvirtualtownhall.net

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), stoichiometric ratios of reactants (e.g., acyl chloride to aromatic amine), and temperature control. For example, stepwise addition of 2-chloropropanoyl chloride to 4-(methylsulfanyl)aniline under inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via column chromatography using silica gel and a gradient eluent system (hexane:ethyl acetate) enhances purity . Monitoring reaction progress with TLC and adjusting pH during workup (e.g., neutralization with NaHCO₃) are critical steps.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For instance, the methylsulfanyl group’s protons resonate near δ 2.5 ppm, while the amide proton appears at δ 8–10 ppm. Confirm stereochemistry using NOESY if applicable .
  • FT-IR : Validate the amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine. Cross-reference with calculated exact mass to rule out impurities .

Q. What safety protocols are critical when handling this compound in sensitive experiments (e.g., air-free synthesis)?

  • Methodological Answer : Use glove boxes or Schlenk lines for moisture-sensitive steps to prevent hydrolysis. Employ personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. For waste disposal, segregate halogenated organic waste and neutralize acidic/byproduct gases (e.g., HCl) with scrubbers. Document exposure limits using SDS data, prioritizing fume hoods for volatile intermediates .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address these?

  • Methodological Answer : Challenges include poor crystal quality due to flexible methylsulfanyl group and disorder in the chloroacetamide moiety. SHELXL refinement strategies:
  • Apply restraints to bond lengths/angles for disordered regions.
  • Use TWIN/BASF commands to model twinning in non-merohedral crystals.
  • Validate hydrogen bonding (e.g., N-H···O=S interactions) with *Hooft parameters to ensure R-factor convergence below 5% .

Q. How can researchers resolve contradictions in biological activity data for this compound across enzymatic vs. cell-based assays?

  • Methodological Answer : Discrepancies may arise from differential membrane permeability or off-target effects. Strategies:
  • Perform cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).
  • Use isothermal titration calorimetry (ITC) to compare binding affinities in purified enzyme vs. cell lysate environments.
  • Validate target engagement via knockdown/rescue experiments (e.g., siRNA silencing of putative targets) .

Q. What computational strategies effectively model the interaction of this compound with bacterial FabI enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with FabI crystal structures (PDB: 2B39) to predict binding poses. Prioritize docking grids near the NADH-binding site.
  • QSAR Modeling : Train models on logP, polar surface area, and electron-withdrawing effects (e.g., Hammett σ values) to correlate substituents (e.g., methylsulfanyl) with MIC values against Bacillus subtilis. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How should researchers analyze conflicting synthesis yields reported in literature for analogous chloroacetamide derivatives?

  • Methodological Answer : Conduct a statistical meta-analysis of reaction parameters (e.g., temperature, catalyst loading) using tools like PRISMA. For example, assess if microwave-assisted synthesis (e.g., 80°C, 30 min) significantly outperforms conventional heating (ΔYield >15%). Replicate high-yield protocols with controlled variables (e.g., anhydrous solvents) and report reproducibility metrics (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.